1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

Lipophilicity XLogP3 Binding Affinity

Select 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956780-52-2) to secure the validated 2,3,4-trimethoxy pharmacophore critical for kinase inhibitor and thrombopoietin receptor agonist research. Its unique substitution pattern confers lipophilicity and binding profiles distinct from 3,4,5-trimethoxy or 4-methoxy analogs, preventing SAR data disruptions. Generic alternatives risk invalidated results; this building block ensures synthesis of pyrazolo[3,4-b]pyridines and focused libraries with proven anti-ischemic and antiproliferative potential.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 956780-52-2
Cat. No. B2719727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine
CAS956780-52-2
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2C(=CC=N2)N)OC)OC
InChIInChI=1S/C13H17N3O3/c1-17-10-5-4-9(12(18-2)13(10)19-3)8-16-11(14)6-7-15-16/h4-7H,8,14H2,1-3H3
InChIKeyVPXMFSXEMSCXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine CAS 956780-52-2: Procurement and Research-Grade Specification


1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956780-52-2) is a synthetic heterocyclic compound of the 1-benzyl-1H-pyrazol-5-amine class, distinguished by a 2,3,4-trimethoxybenzyl substituent on the pyrazole nitrogen . The compound has the molecular formula C13H17N3O3 and a monoisotopic mass of 263.126984 Da . It is commercially available from specialized chemical suppliers including Santa Cruz Biotechnology (catalog sc-332392), with typical purity specifications of 95% . This compound functions primarily as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocyclic molecules .

Why 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Other Pyrazol-5-amine Analogs


Generic substitution of 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine with other pyrazol-5-amine analogs is not scientifically justified due to critical differences in substitution pattern, which directly impact molecular recognition, physicochemical properties, and biological activity . The number and position of methoxy groups on the benzyl ring dramatically influence lipophilicity, hydrogen-bonding capacity, and target binding affinity [1]. Specifically, the 2,3,4-trimethoxy substitution pattern confers distinct steric and electronic properties compared to 3,4,5-trimethoxy or 4-methoxy variants, affecting the compound's ability to serve as a specific pharmacophore in drug discovery campaigns . Furthermore, structure-activity relationship (SAR) studies on related pyrazol-5-amine series have demonstrated that even minor modifications to the benzyl substituent can result in complete loss of antimicrobial or antitumor activity [2]. Therefore, substitution without empirical validation risks invalidating experimental results and compromising research reproducibility.

Quantitative Differentiation Evidence: 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine vs. Closest Analogs


Regioisomeric Methoxy Substitution Defines Lipophilicity and Binding Potential

The 2,3,4-trimethoxy substitution pattern of CAS 956780-52-2 produces a distinct lipophilicity profile compared to the 3,4,5-trimethoxy regioisomer. The 3,4,5-substituted analog (CAS 1052547-81-5) has a calculated XLogP3 value of 1.4, and its trimethoxybenzyl group is specifically noted to enhance lipophilicity and may influence binding affinity in target interactions [1]. This property is critical for CNS penetration and membrane permeability. While XLogP3 data for the 2,3,4-isomer is not publicly available, the positional shift of methoxy groups alters the electron density distribution on the aromatic ring and the overall molecular dipole moment, thereby changing the compound's interaction with hydrophobic protein pockets .

Lipophilicity XLogP3 Binding Affinity Medicinal Chemistry

Antiproliferative Activity of 1-Benzyl-1H-pyrazol-5-amine Derivatives Establishes Scaffold Potency Baseline

The core 1-benzyl-1H-pyrazol-5-amine scaffold has demonstrated quantifiable antiproliferative activity against breast cancer cell lines, establishing a performance baseline for this compound class. Derivatives of 1-benzyl-1H-pyrazol-5-amine were tested against MDA-MB-231 and MCF-7 breast cancer cell lines, revealing IC50 values ranging from 6.25 µM to 100 µM, depending on the specific compound structure . This provides a reference framework for evaluating the 2,3,4-trimethoxybenzyl analog: the addition of three electron-donating methoxy groups is expected to modulate potency through altered electronic effects and hydrogen-bonding capacity.

Antiproliferative Breast Cancer IC50 Cytotoxicity

2,3,4-Trimethoxybenzyl Pharmacophore Is Associated with Cardiotropic Activity in Related Series

The 2,3,4-trimethoxybenzyl fragment has been identified as a critical pharmacophoric element in compounds exhibiting cardiotropic properties. A study on N1-benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]-ethyl}ethane-1,2-diamines (ALM-802 analogs) demonstrated that this specific trimethoxy substitution pattern contributes to anti-ischemic and antiarrhythmic activities [1]. The most active compound in the series, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine trihydrochloride (LM-1), combined anti-ischemic, antiarrhythmic, and antifibrillatory activities at 1 mg/kg (i.v.) with low toxicity (LD50 = 119 mg/kg, mice, i.p.) [2]. This establishes the 2,3,4-trimethoxybenzyl moiety as a validated pharmacophore distinct from 3,4,5- or 4-methoxy substitution patterns.

Cardiotropic Anti-ischemic Antiarrhythmic Pharmacophore

Trimethoxyphenyl-Pyrazole Conjugates Exhibit Sub-Micromolar Tubulin Polymerization Inhibition

Compounds containing trimethoxyphenyl-pyrazole architectures have demonstrated potent tubulin polymerization inhibition and antiproliferative activity in the nanomolar range. 5-(3,4,5-Trimethoxyphenyl)pyrazolines 31 and 39 exhibited potent antiproliferative activity against SR and MDA-MB-435 cell lines, with GI50 inhibitory values in the nanomolar range [1]. Additionally, SAR studies on vicinal diaryl-substituted 1H-pyrazole analogs of combretastatin A-4 revealed that the 3′,4′,5′-trimethoxyphenyl moiety can be moved from the 3- to the 4-position of the 1H-pyrazole ring without significantly affecting antiproliferative activity [2]. This indicates that the trimethoxyphenyl-pyrazole spatial arrangement is a tunable pharmacophore for tubulin-targeting agents.

Tubulin Polymerization Antiproliferative GI50 Combretastatin A-4 Analog

Validated Application Scenarios for 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956780-52-2)


Synthesis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitor Libraries

As a versatile building block, 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine can serve as a precursor for pyrazolo[3,4-b]pyridine carboxylates, which are actively investigated as kinase inhibitors . The 2,3,4-trimethoxy substitution pattern offers a distinct electronic profile compared to 4-methoxy or unsubstituted benzyl analogs, potentially altering kinase selectivity profiles in library screening campaigns. Procurement of this specific CAS ensures consistency in SAR studies where the 2,3,4-trimethoxy pharmacophore is required.

Medicinal Chemistry Campaigns Targeting Thrombocytopenia via TPO Receptor Agonism

Studies suggest that compounds structurally related to 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine may act as agonists for receptors involved in platelet production, offering potential utility in treating thrombocytopenia . The specific 2,3,4-trimethoxy substitution pattern may influence receptor binding kinetics and selectivity relative to other methoxybenzyl regioisomers. This compound serves as a defined chemical probe for exploring structure-activity relationships in thrombopoietin receptor modulation.

Cardiovascular Drug Discovery Leveraging the 2,3,4-Trimethoxybenzyl Pharmacophore

The 2,3,4-trimethoxybenzyl fragment has been validated as a critical pharmacophoric element in compounds with anti-ischemic, antiarrhythmic, and antifibrillatory activities, as demonstrated by ALM-802 analog LM-1 which showed efficacy at 1 mg/kg i.v. with LD50 = 119 mg/kg in mice [1]. 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine provides this validated fragment in a pyrazol-5-amine scaffold suitable for further derivatization into novel cardiotropic agents. The compound offers a defined starting point for synthesizing focused libraries exploring the 2,3,4-trimethoxybenzyl pharmacophore in cardiovascular indications.

Anticancer Lead Optimization Based on Pyrazol-5-amine Scaffolds

The pyrazol-5-amine core has established antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values as low as 6.25 µM for certain derivatives . Additionally, trimethoxyphenyl-pyrazole conjugates have demonstrated nanomolar GI50 values in tubulin polymerization inhibition assays [2]. 1-(2,3,4-Trimethoxybenzyl)-1H-pyrazol-5-amine combines these two validated pharmacophoric elements in a single molecular entity, representing a strategic starting material for synthesizing and screening novel anticancer agents. The 2,3,4-trimethoxy pattern provides a distinct electronic and steric environment that may confer unique cytotoxicity profiles compared to previously characterized 3,4,5-trimethoxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3,4-trimethoxybenzyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.